molecular formula C5H3BrIN B561539 4-Bromo-2-iodopyridine CAS No. 100523-83-9

4-Bromo-2-iodopyridine

Cat. No. B561539
M. Wt: 283.894
InChI Key: MZWFYABOEZMENB-UHFFFAOYSA-N
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Description

4-Bromo-2-iodopyridine is a chemical compound with the molecular formula C5H3BrIN . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

4-Bromo-2-iodopyridine can be synthesized from 2-chloropyridine or 2-bromopyridine via treatment with iodotrimethylsilane . Another method involves a diazotization-Sandmeyer reaction carried out at a low temperature .


Molecular Structure Analysis

The molecular weight of 4-Bromo-2-iodopyridine is 283.892 Da . The structure of the compound includes a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has bromine and iodine substituents at the 4th and 2nd positions respectively .


Physical And Chemical Properties Analysis

4-Bromo-2-iodopyridine has a density of 2.3±0.1 g/cm3, a boiling point of 282.6±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 44.9±0.3 cm3, a polar surface area of 13 Å2, and a molar volume of 120.9±3.0 cm3 .

Scientific Research Applications

  • Synthesis of 2,4-Disubstituted Pyridines

    4-Bromo-2-iodopyridine has been synthesized from 2-bromopyridine and used as a building block for creating 2,4-disubstituted pyridines, including 2,4-diaryl pyridines and 4-aryl-2,2'-bipyridines through one-pot reactions (Duan, Li, Li, & Huang, 2004).

  • Sonogashira Cross-Coupling Reactions

    A study on 4-Bromo-2,3,5-trichloro-6-iodopyridine, a related compound, demonstrated its use in chemoselective Sonogashira reactions, leading to efficient access to various non-symmetrical alkynylated pyridines (Rivera et al., 2019).

  • Halogen-rich Intermediates for Synthesis

    The synthesis of halogen-rich pyridines, like 5-Bromo-2-chloro-4-fluoro-3-iodopyridine, highlights the potential of halogen-substituted pyridines as intermediates for creating pentasubstituted pyridines, useful in medicinal chemistry (Wu, Porter, Frennesson, & Saulnier, 2022).

  • Amination of Halopyridines

    Research on aminations of halopyridines, involving 4-Bromo-2-iodopyridine, suggests interesting pathways for creating amino-substituted pyridines, potentially significant in various chemical applications (Pieterse & Hertog, 2010).

  • Synthesis of Functionalized Pyridines

    The synthesis of 5-bromopyridyl-2-magnesium chloride from 5-Bromo-2-iodopyridine and its application in creating a range of functionalized pyridine derivatives, including key intermediates for potent anticancer agents like Lonafarnib, is another significant application (Song et al., 2004).

  • Iron(II) and Ruthenium(II) Complexes

    The preparation of iron(II) and ruthenium(II) complexes using 4-nitro-6-bromo-2,2′-bipyridines and other related compounds showcases the role of halogen-substituted pyridines in forming chemically interesting complexes (Fallahpour, Neuburger, & Zehnder, 1999).

  • Copper(I)-Catalyzed Amination

    The amination of halogenopyridines, including 4-Bromo-2-iodopyridine, with polyamines via Copper(I) catalysis, demonstrates its utility in synthesizing N,N′-diheteroaryl derivatives (Anokhin et al., 2015).

  • Water Oxidation Catalysis

    A study involving the use of mononuclear Ru(II) complexes in water oxidation catalysis, where halogen-substituted pyridines including 4-Bromo-2-iodopyridine can play a role in the preparation of such catalysts (Kaveevivitchai et al., 2012).

Safety And Hazards

4-Bromo-2-iodopyridine is considered hazardous. It is advised to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes . Personal protective equipment should be worn when handling this chemical .

properties

IUPAC Name

4-bromo-2-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrIN/c6-4-1-2-8-5(7)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWFYABOEZMENB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652165
Record name 4-Bromo-2-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-iodopyridine

CAS RN

100523-83-9
Record name 4-Bromo-2-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
5
Citations
PH Huang, JT Lin, MCP Yeh - Journal of organometallic chemistry, 2006 - Elsevier
… These terminal acetylenes underwent facile cross-coupling reactions with 4-bromo-2-iodopyridine, 4-bromo-2-iodopyrimidine and 4-bromo-2-chloropyridine to provide the conjugated …
Number of citations: 9 www.sciencedirect.com
CH Ryu, M Kim, C Sohn, JH Hong, S Im… - Bulletin of the …, 2020 - Wiley Online Library
… , and BzBr) were obtained by the copper(I)-catalyzed coupling of 1H-benzo[d]imidazole with 2-bromopyridine (for BzH), 2-bromoisonicotinonitrile (for BzCN), or 4-bromo-2-iodopyridine (…
Number of citations: 2 onlinelibrary.wiley.com
R Farran - 2015 - theses.hal.science
As stated in the General Introduction, a large number of photo-active di, tri and tetranuclear assemblies based on [Ru (bpy) 3] 2+ were reported in the literature.[1; 2] Considerable …
Number of citations: 3 theses.hal.science
MM ROBERT, MND MCCLENAGHAN, MD JOUVENOT… - theses.hal.science
As stated in the General Introduction, a large number of photo-active di, tri and tetranuclear assemblies based on [Ru (bpy) 3] 2+ were reported in the literature.[1; 2] Considerable …
Number of citations: 3 theses.hal.science
R Farran - 2015 - theses.fr
La thèse commence le 1er octobre 2012. IL s' agit pour cette première année de thèse de synthétiser différents complexes de coordination a base du Ruthénium, Fer, Manganèse et de …
Number of citations: 2 www.theses.fr

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